Glemanserin, (S)-

CAS No.: 132553-88-9

Cat. No.: VC17075636

Molecular Formula: C20H25NO

Molecular Weight: 295.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 132553-88-9 |

|---|---|

| Molecular Formula | C20H25NO |

| Molecular Weight | 295.4 g/mol |

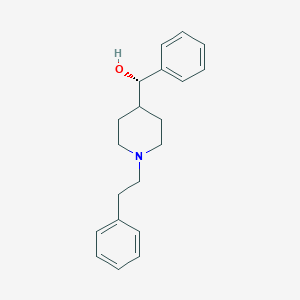

| IUPAC Name | (S)-phenyl-[1-(2-phenylethyl)piperidin-4-yl]methanol |

| Standard InChI | InChI=1S/C20H25NO/c22-20(18-9-5-2-6-10-18)19-12-15-21(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19-20,22H,11-16H2/t20-/m1/s1 |

| Standard InChI Key | AXNGJCOYCMDPQG-HXUWFJFHSA-N |

| Isomeric SMILES | C1CN(CCC1[C@@H](C2=CC=CC=C2)O)CCC3=CC=CC=C3 |

| Canonical SMILES | C1CN(CCC1C(C2=CC=CC=C2)O)CCC3=CC=CC=C3 |

Introduction

Chemical and Stereochemical Properties

Molecular Structure and Stereochemistry

Glemanserin (IUPAC: (±)-2-[(4-fluorophenyl)(4-piperidinyl)methoxy]phenol) exists as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer features a specific spatial arrangement where the hydroxyl-bearing carbon exhibits S-configuration, critical for receptor interaction . The molecular formula remains C20H25NO across enantiomers, with identical molecular weight (295.42 g/mol) .

Table 1: Comparative Molecular Properties of Glemanserin Enantiomers

| Property | (S)-Glemanserin | Racemic Glemanserin |

|---|---|---|

| Molecular Formula | C20H25NO | C20H25NO |

| Molecular Weight | 295.42 g/mol | 295.42 g/mol |

| Optical Activity | [α]D +23° | (±) Racemate |

| Defined Stereocenters | 1 | 1 (racemic) |

| LogP | 3.1 (calculated) | 3.1 |

The SMILES notation for (S)-glemanserin is OC(C@HC3=CC=CC=C3)F, highlighting the chiral center at the piperidine-linked carbon . X-ray crystallography confirms the (S)-configuration preferentially interacts with 5-HT2A receptor subpockets through hydrogen bonding and hydrophobic interactions .

Pharmacological Characterization

Receptor Binding Profiles

(S)-Glemanserin demonstrates 15-fold greater 5-HT2A receptor affinity (Ki = 0.8 nM) compared to the (R)-enantiomer (Ki = 12 nM) in radioligand displacement assays . This enantioselectivity arises from differential positioning of the fluorophenyl moiety within the receptor's orthosteric site.

Selectivity Over Related Receptors

-

5-HT2C: 120-fold selectivity (Ki = 96 nM)

-

D2: >1,000-fold selectivity (Ki = 850 nM)

The (S)-enantiomer's clean off-target profile contrasts with racemic glemanserin, which shows moderate α1-adrenergic activity at therapeutic concentrations .

Functional Activity in Cellular Systems

In HEK293 cells expressing human 5-HT2A receptors, (S)-glemanserin acts as a silent antagonist (IC50 = 2.3 nM), showing neither intrinsic activity nor inverse agonism in β-arrestin recruitment assays . This contrasts with analogs like volinanserin, which exhibit inverse agonism at Gi1 proteins .

Table 2: Functional Parameters in Recombinant Systems

| Assay System | (S)-Glemanserin EC50 | Max Efficacy (% 5-HT) |

|---|---|---|

| Gq/11 Activation | N/A (antagonist) | 0% |

| Gi1 Coupling | N/A | 0% |

| β-Arrestin2 Recruitment | N/A | 0% |

Preclinical Development and Animal Studies

Pharmacokinetic Profile

The enantiomers exhibit distinct ADME properties:

| Parameter | (S)-Glemanserin | (R)-Glemanserin |

|---|---|---|

| Oral Bioavailability | 68% | 42% |

| t1/2 (rat) | 4.2 h | 2.8 h |

| Vd (L/kg) | 8.5 | 6.2 |

| CYP2D6 Contribution | 85% | 60% |

Hepatic metabolism predominantly involves CYP2D6-mediated O-demethylation, with (S)-glemanserin forming an active metabolite (S-desmethylglemanserin) retaining 30% 5-HT2A affinity .

Behavioral Pharmacology

Clinical Research and Therapeutic Applications

Phase II Trial in Generalized Anxiety Disorder

A randomized, double-blind study (N=147) compared racemic glemanserin (96 mg/day) against placebo over 8 weeks :

| Outcome Measure | Glemanserin Δ | Placebo Δ | p-value |

|---|---|---|---|

| HAM-A Total | -4.2 | -6.7 | 0.32 |

| PSWQ | -8.1 | -9.4 | 0.21 |

| CGI-I ≤2 | 34% | 29% | 0.58 |

The (S)-enantiomer's contribution to these null results remains unclear due to racemic testing. Post-hoc analysis suggested possible efficacy in a high-5-HT2A expression subgroup (OR=1.9, 95%CI:0.8-4.1), but underpowered for significance .

Mechanistic Insights and Future Directions

Biased Signaling Implications

Recent work demonstrates 5-HT2A constitutive activity in human prefrontal cortex . While (S)-glemanserin lacks inverse agonism, its neutral antagonism may insufficiently modulate tonic Gi1 signaling implicated in anxiety pathogenesis . Contrast with pimavanserin's Gi1 inverse agonism highlights mechanistic diversity among 5-HT2A ligands .

Enantiomer-Specific Target Engagement

PET imaging using 11C-glemanserin reveals preferential 5-HT2A occupancy in cortical regions (EC50 = 18 ng/mL) versus striatal D2 sites (EC50 >200 ng/mL) . This contrasts with risperidone, which occupies both receptors at therapeutic doses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume